
(+/-)-10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoic acid
Vue d'ensemble
Description
(+/-)-10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoic acid (DHPPA) is a polyunsaturated fatty acid (PUFA) that has been studied for its potential applications in scientific research and therapeutic use. DHPPA is a member of the omega-3 fatty acid family and has been found to possess anti-inflammatory and anti-oxidant properties. It is found in some fish oils, algae, and other marine organisms, and is also produced endogenously in the human body.
Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of 10,11-DiHDPE:
Anti-Angiogenesis in Cancer Research
10,11-DiHDPE has been shown to inhibit VEGF-induced angiogenesis in mice, which is a process where new blood vessels form from pre-existing vessels. This is particularly relevant in cancer research, as the inhibition of angiogenesis can potentially prevent tumors from acquiring the blood supply needed for their growth .
Anti-Inflammatory and Anti-Tumor Effects
Further studies suggest that 10,11-DiHDPE may have additional anti-inflammatory and anti-tumor effects beyond its role in inhibiting angiogenesis. This could be significant for developing new treatments for various inflammatory diseases and cancers .
Metabolism Studies
The compound has been used in in vitro studies to understand the metabolism of epoxy fatty acids by human soluble epoxide hydrolase. These studies are crucial for identifying potential biomarkers and therapeutic targets for diseases .
Environmental Research
In environmental research, 10,11-DiHDPE has been identified as a by-product after the electrochemical degradation of carbamazepine, a pharmaceutical compound. Understanding these by-products is essential for assessing the environmental impact and treatment processes of pharmaceutical contaminants .
Pathological Conditions Research
Research has indicated that metabolites like 10,11-DiHDPE derived from linoleic acid can influence pathological conditions such as those caused by burns or other injuries. This highlights its potential role in understanding and treating such conditions .
Propriétés
IUPAC Name |
(4Z,7Z,13Z,16Z,19Z)-10,11-dihydroxydocosa-4,7,13,16,19-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-2-3-4-5-6-7-8-11-14-17-20(23)21(24)18-15-12-9-10-13-16-19-22(25)26/h3-4,6-7,10-15,20-21,23-24H,2,5,8-9,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,13-10-,14-11-,15-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZUCYZBXHOCES-UQZHZJRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC(C(CC=CCC=CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CC(C(C/C=C\C/C=C\CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions that (+/-)-10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoic acid (10,11-DiHDPE) levels were found to be elevated in the plasma of individuals taking celecoxib. What is the potential significance of this finding?
A1: The study suggests that celecoxib, while aiming to inhibit COX2 and reduce pro-inflammatory prostaglandin E2 (PGE2), may unintentionally stimulate other enzymatic pathways involved in arachidonic acid metabolism. [] This can lead to the increased production of metabolites like 10,11-DiHDPE, which are associated with hypertension. [] This finding highlights the complexity of arachidonic acid pathways and the potential for unintended consequences when using selective COX2 inhibitors like celecoxib. Further research is needed to fully understand the long-term implications of elevated 10,11-DiHDPE levels in individuals taking celecoxib.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




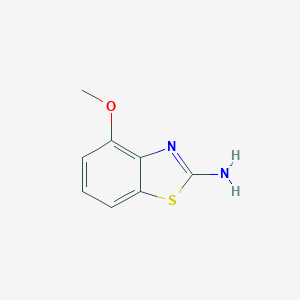
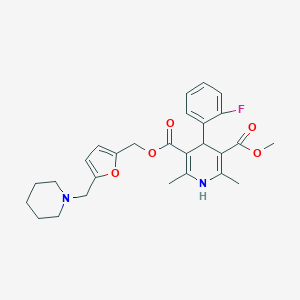

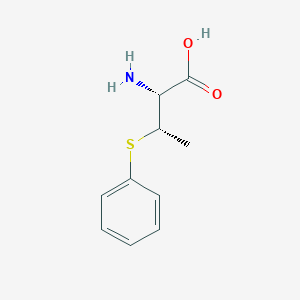
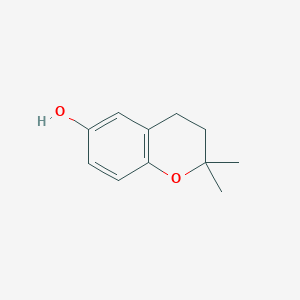

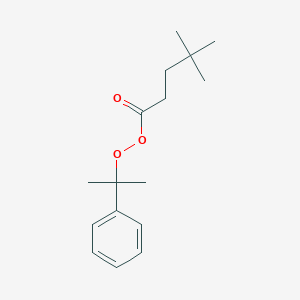
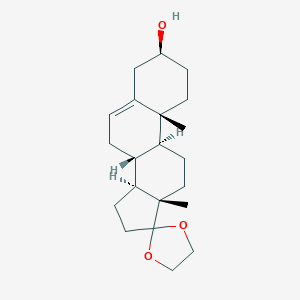
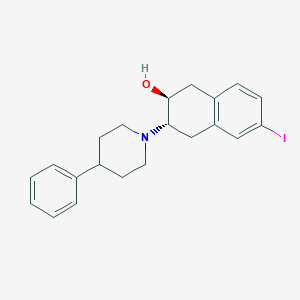

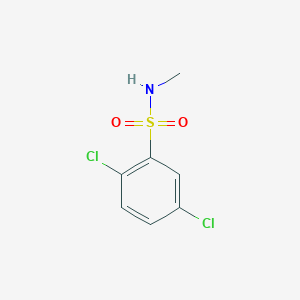
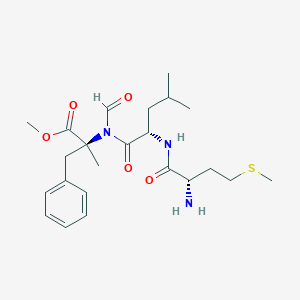
![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)